Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO3/c1-2-12-7(11)5-6(10)8(9)3-4-8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNSKRGYMFYHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1(CC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate typically involves the introduction of the 1-fluorocyclopropyl group via palladium-catalyzed cross-coupling reactions. One common method is the Stille cross-coupling reaction, which uses a bench-stable (1-fluorocyclopropyl)tin reagent. This reaction is performed under mild conditions and is compatible with a wide range of aryl and alkenyl halides .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Stille cross-coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the cyclopropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate serves as a building block for synthesizing more complex molecules, particularly in the development of fluorinated pharmaceuticals. Its unique structure allows for targeted modifications that can improve pharmacokinetic properties .
Research indicates that this compound may exhibit significant biological activity, including:
- Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating various diseases.
- Receptor Binding : The fluorine atom can modulate binding affinity and selectivity towards molecular targets, impacting the compound's overall biological activity .
Agrochemicals
In addition to medicinal applications, this compound is explored for use in developing agrochemicals due to its structural features that may enhance efficacy against pests or diseases affecting crops .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Fluorinated Pharmaceuticals :
- Biological Evaluation :
Mechanism of Action
The mechanism of action of ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the cyclopropyl group can influence the compound’s binding affinity and selectivity by modulating its conformation, pKa, and lipophilicity. These properties can affect the compound’s pharmacokinetic profile and overall biological activity .
Comparison with Similar Compounds
Structural Analogs with Cyclopropane Substitutions
Ethyl 3-Cyclopropyl-2-(3/4-Fluorobenzyl)-3-Oxopropanoate (4bg, 4bm)
- Structure: These analogs retain the cyclopropyl and β-ketoester groups but incorporate fluorobenzyl substituents at the 2-position of the propanoate chain.
- Synthesis: Prepared via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with fluorobenzyl bromides using DIPEA/LiCl in THF (yields: ~45–50%) .
- Key Differences : The fluorobenzyl groups introduce aromaticity and bulk, altering steric hindrance compared to the compact fluorocyclopropyl group in the target compound. This impacts their reactivity in subsequent derivatization reactions.
Ethyl 3-Cyclopropyl-3-Oxopropanoate (Non-Fluorinated Analog)
- Structure : Lacks the fluorine atom on the cyclopropane ring.
- This analog is less resistant to oxidative degradation in biological systems .
Fluorophenyl-Substituted Analogs
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate
- Structure : Replaces the fluorocyclopropyl group with a 4-fluorophenyl ring.
- Properties : Molecular weight = 210.2; colorless liquid. The aromatic ring provides conjugation stability but lacks the strain-induced reactivity of cyclopropane. The para-fluorine enhances electron-withdrawing effects, increasing α-hydrogen acidity compared to cyclopropane analogs .
Ethyl 3-(3,5-Difluorophenyl)-3-Oxopropanoate
- Structure : Features two fluorine atoms at the 3- and 5-positions of the phenyl ring.
- Applications: Used in synthesizing bioactive molecules; the difluoro substitution amplifies electron-withdrawing effects, further stabilizing enolate intermediates in nucleophilic reactions .
Positional Isomers and Chain-Substituted Analogs
Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate
- Structure : Fluorine at the ortho position on the phenyl ring.
Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate
- Structure: Fluorine on the propanoate chain instead of the aromatic/cyclopropane group.
- Reactivity : The α-fluoro ketone structure may exhibit distinct reactivity, such as enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks .
Physicochemical Properties
| Compound | Molecular Weight | Key Functional Groups | Key Properties |
|---|---|---|---|
| Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate | ~188.1 (estimated) | Fluorocyclopropyl, β-ketoester | High strain, moderate polarity |
| Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 210.2 | Fluorophenyl, β-ketoester | Conjugation stability, higher acidity |
| Ethyl 3-cyclopropyl-3-oxopropanoate | ~170.1 | Cyclopropyl, β-ketoester | Lower polarity, higher lipophilicity |
Biological Activity
Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound based on available research, including its synthesis, mechanisms of action, and effects on various biological systems.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopropyl group and a fluorine atom, which can influence its reactivity and interaction with biological targets. The molecular formula is , and it has been synthesized through various chemical pathways, often involving the modification of existing compounds to enhance biological efficacy.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with cancer proliferation .
- Antiviral Activity : Research has suggested that compounds with similar structures can possess antiviral properties. This compound may inhibit viral replication by interfering with viral enzymes or by modulating host cell responses to infection .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluating similar compounds reported IC50 values indicating significant cytotoxicity against various cancer cell lines, including Jurkat and Ramos cells. For instance, compounds derived from cyclopropane structures exhibited IC50 values as low as 1.42 µM, suggesting strong potential for further development as anticancer agents .
- Antiviral Efficacy : In vitro assays demonstrated that related compounds effectively reduced viral loads in models infected with respiratory syncytial virus (RSV). These findings support the hypothesis that this compound could also exhibit antiviral properties, warranting further exploration in this area .
Data Tables
| Biological Activity | Cell Line/Model | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Cytotoxicity | Jurkat | 10.85 | Induction of apoptosis |
| Cytotoxicity | Ramos | 1.42 | Inhibition of proliferation |
| Antiviral Activity | RSV model | N/A | Reduced viral load |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate?
- Methodological Answer : The synthesis typically involves a two-step process:
Cyclopropanation : Introduce the 1-fluorocyclopropyl group via [2+1] cycloaddition using a fluorinated carbene precursor (e.g., difluorocarbene generated from TMSCF₃ or other fluorinating agents). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products .
Esterification : React the resulting 3-(1-fluorocyclopropyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux. Purity can be enhanced via fractional distillation or recrystallization .
- Key Data :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclopropanation | TMSCF₃, CuI, DMF, 80°C | 45–65% | |
| Esterification | H₂SO₄, ethanol, reflux | 70–85% |
Q. Which spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the fluorocyclopropyl group (δ ~1.2–1.8 ppm for cyclopropyl protons; δ ~120–125 ppm for CF) and ester carbonyl (δ ~170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl group or CO₂) .
- IR Spectroscopy : Detect ester C=O stretch (~1740 cm⁻¹) and cyclopropyl C-F vibrations (~1100 cm⁻¹) .
- Critical Note : Compare spectra with structurally analogous compounds (e.g., non-fluorinated cyclopropyl esters) to assign peaks accurately .
Advanced Research Questions
Q. How can low yields in the cyclopropanation step be addressed?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., CuI, Pd(OAc)₂) or organocatalysts to improve cyclopropane ring formation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance carbene stability, while non-polar solvents may reduce side reactions .
- Fluorine Source : Evaluate alternatives to TMSCF₃ (e.g., Selectfluor®) for higher regioselectivity .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in IC₅₀ values may arise from variations in ATP levels in cytotoxicity assays .
- Purity Verification : Use HPLC (>98% purity) to rule out impurities (e.g., unreacted acid or fluorinated byproducts) as confounding factors .
- Structural Analog Comparison : Compare activity with non-fluorinated or differently substituted analogs (e.g., ethyl 3-cyclopropyl-3-oxopropanoate) to isolate fluorine’s role .
Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacological studies?
- Methodological Answer :
- pH Control : Maintain pH 6.5–7.5 to minimize ester hydrolysis. Use phosphate or HEPES buffers instead of Tris, which may nucleophilically attack the ester .
- Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent degradation. Reconstitute in anhydrous DMSO for in vitro assays .
- Degradation Kinetics : Perform accelerated stability studies (40°C, 75% RH) to model shelf-life and identify degradation products via LC-MS .
Data Contradiction Analysis
Q. Why do computational models and experimental data disagree on the compound’s binding affinity to CYP450 enzymes?
- Methodological Answer :
- Docking Limitations : Most models neglect solvent effects or protein flexibility. Use molecular dynamics (MD) simulations (>100 ns) to account for active-site conformational changes .
- Experimental Variability : Differences in enzyme sources (e.g., human vs. rat liver microsomes) or incubation conditions (e.g., NADPH concentration) can alter Ki values .
- Validation : Cross-check with fluorescence-based binding assays or X-ray crystallography of enzyme-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
